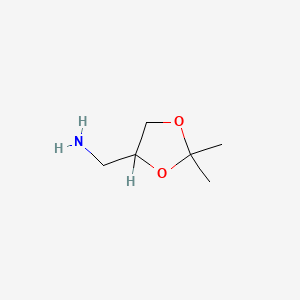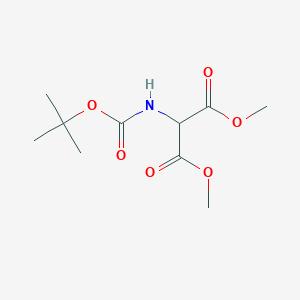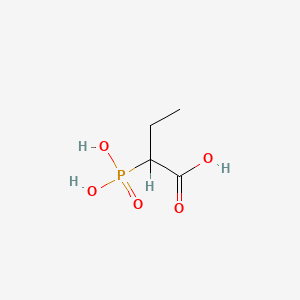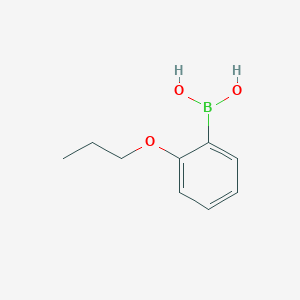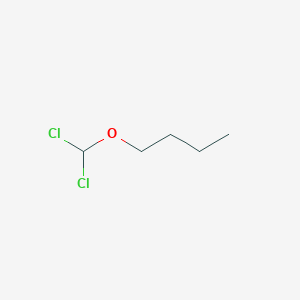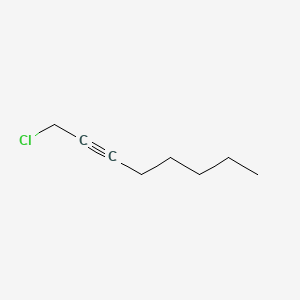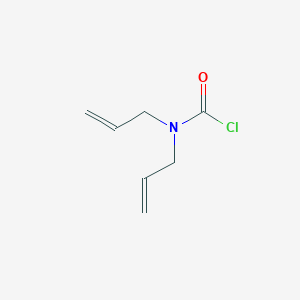
Diallylcarbamyl chloride
Overview
Description
Diallylcarbamyl chloride is an organic compound with the molecular formula ( \text{C}7\text{H}{10}\text{ClNO} ) It is characterized by the presence of two allyl groups attached to a carbamyl chloride moiety
Mechanism of Action
Target of Action
Diallylcarbamyl chloride primarily targets bacteria, specifically those with high cell surface hydrophobicity . It is used in dressings coated with dialkylcarbamoyl chloride (DACC), a hydrophobic wound contact layer that binds bacteria and removes them from the wound bed .
Mode of Action
This compound interacts with its targets by binding to bacteria at the wound surface . This binding is irreversible, and the bacteria are then removed when the dressing is changed . This interaction results in a reduction of the microbial load in the wound, which can help prevent infection .
Biochemical Pathways
It is known that the compound’s action can influence the wound healing process . By reducing the bacterial load in the wound, this compound may help to promote a more favorable environment for wound healing .
Pharmacokinetics
As a topical agent used in wound dressings, it is likely that the compound primarily acts at the site of application, with minimal systemic absorption .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of bacterial load in the wound. This can lead to a decrease in infection rates and potentially promote better wound healing outcomes . In addition, this compound has been suggested to support normal wound healing progression in vitro .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of wound exudate, the pH of the wound environment, and the presence of other microbes could potentially impact the effectiveness of this compound . .
Biochemical Analysis
Biochemical Properties
It is known that Diallylcarbamyl chloride is a hydrophobic compound . This property allows it to bind to bacteria, effectively removing them from the wound bed when used in dressings
Cellular Effects
This compound has been shown to have an effect on bacterial growth. In an in vitro study, a dressing coated with this compound was found to bind 1.8-6.1% of all bacteria in a culture . This binding led to biofilm formation on the dressing, which could be mechanically removed, limiting biofilm formation outside of the dressing .
Molecular Mechanism
Its hydrophobic nature allows it to bind to bacteria, effectively removing them from the wound bed when used in dressings . This binding leads to biofilm formation on the dressing, which can be mechanically removed .
Temporal Effects in Laboratory Settings
It is known that dressings coated with this compound can effectively bind bacteria, leading to biofilm formation on the dressing . This suggests that this compound may have a long-term effect on bacterial growth when used in this manner.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallylcarbamyl chloride can be synthesized through the reaction of diallylamine with phosgene. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction is as follows: [ \text{(H}_2\text{C=CHCH}_2\text{)}_2\text{NH} + \text{COCl}_2 \rightarrow \text{(H}_2\text{C=CHCH}_2\text{)}_2\text{NCOCl} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous feeding of diallylamine and phosgene into a reactor, with careful control of temperature and pressure to ensure safety and maximize yield. The product is then purified through distillation or recrystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by various nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bonds in the allyl groups can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Electrophiles: Halogens, hydrogen halides.
Catalysts: Lewis acids or bases can be used to facilitate certain reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include diallylcarbamates, diallylureas, or diallylthiocarbamates.
Addition Products: Halogenated or hydrogenated derivatives of this compound.
Polymers: Cross-linked polymers with this compound as a monomer.
Scientific Research Applications
Diallylcarbamyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the production of polymers and resins with specific properties.
Biological Studies: Investigated for its potential use in modifying biomolecules or as a reagent in biochemical assays.
Industrial Applications: Employed in the manufacture of specialty chemicals and coatings.
Comparison with Similar Compounds
Diallylamine: A precursor to diallylcarbamyl chloride, used in similar applications.
Diallylcarbonate: Another diallyl compound with different reactivity and applications.
Allyl Chloride: A simpler allyl compound used in organic synthesis.
Uniqueness: this compound is unique due to the presence of both the carbamyl chloride and allyl groups, which confer a combination of reactivity and versatility not found in simpler compounds. This dual functionality makes it valuable in a wide range of chemical processes and applications.
Properties
IUPAC Name |
N,N-bis(prop-2-enyl)carbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-3-5-9(6-4-2)7(8)10/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQPJLWKFQNTOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392574 | |
| Record name | Diallylcarbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25761-72-2 | |
| Record name | N,N-Di-2-propen-1-ylcarbamic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25761-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallylcarbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallylcarbamyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






